6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Overview
Description
6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine: is a halogenated heterocyclic compound with the molecular formula C8H8INO It is characterized by the presence of an iodine atom attached to the pyridine ring, which is fused with a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine typically involves the iodination of a suitable precursor. One common method involves the reaction of 3,4-dihydro-2H-pyrano[2,3-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the dihydropyran ring, leading to the formation of various oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrano[2,3-b]pyridines depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives such as pyrano[2,3-b]pyridine-2,3-dione.
Reduction Reactions: The corresponding hydrogenated pyrano[2,3-b]pyridine.
Scientific Research Applications
Chemistry: 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites in biomolecules, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into specific binding sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
- 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
- 6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- 5-Iodo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine
Comparison: 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine is unique due to its specific ring fusion and the position of the iodine atom Compared to its analogs, it may exhibit different reactivity and biological activity
Properties
IUPAC Name |
6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c9-7-4-6-2-1-3-11-8(6)10-5-7/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRLPTMLGNPCRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC(=C2)I)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263914 | |
Record name | 3,4-Dihydro-6-iodo-2H-pyrano[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346446-85-2 | |
Record name | 3,4-Dihydro-6-iodo-2H-pyrano[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346446-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-6-iodo-2H-pyrano[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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